3-(2-Ethylhexyl)thiophene

Overview

Description

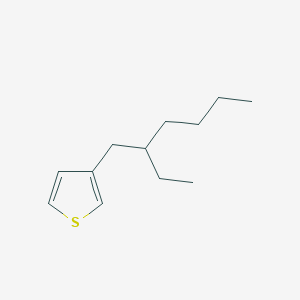

3-(2-Ethylhexyl)thiophene is a 3-alkylthiophene monomer with the molecular formula C12H20S. It is a colorless to almost colorless liquid with a density of 0.915 g/mL at 25°C and a boiling point of 150-152°C at 7.5 Torr . This compound is primarily used in the formation of conjugated highly regio-regular block polymers for applications in organic field effect transistors (OFETs) and organic photovoltaics (OPVs) .

Mechanism of Action

Target of Action

3-(2-Ethylhexyl)thiophene is a 3-alkylthiophene monomer . It is primarily used in the formation of conjugated highly regio-regular block polymers . These polymers are used in applications such as organic field effect transistors (OFETs) and organic photovoltaics (OPVs) . Therefore, the primary targets of this compound are these polymer structures.

Mode of Action

The compound interacts with its targets by integrating into the polymer structures during their formation . This results in the creation of conjugated highly regio-regular block polymers . The specific interactions and changes resulting from this process depend on the exact conditions and other components involved in the polymer formation.

Biochemical Pathways

It is known that the compound plays a role in the formation of conjugated highly regio-regular block polymers . These polymers are used in various applications, including organic field effect transistors (OFETs) and organic photovoltaics (OPVs) , which suggests that the compound may affect pathways related to these processes.

Result of Action

The primary result of the action of this compound is the formation of conjugated highly regio-regular block polymers . These polymers have applications in organic field effect transistors (OFETs) and organic photovoltaics (OPVs) . The specific molecular and cellular effects of the compound’s action would depend on the exact context in which it is used.

Biochemical Analysis

Biochemical Properties

It is known that 3-(2-Ethylhexyl)thiophene can be used in the formation of conjugated highly regio-regular block polymers . These polymers can interact with various biomolecules in the context of organic electronics.

Molecular Mechanism

It is known that it can be used to form conjugated highly regio-regular block polymers . These polymers can interact with various biomolecules in the context of organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Ethylhexyl)thiophene typically involves the alkylation of thiophene. One common method is the reaction of thiophene with 2-ethylhexyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Ethylhexyl)thiophene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert it to thiol derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Bromine, N-bromosuccinimide.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Brominated thiophene derivatives.

Scientific Research Applications

3-(2-Ethylhexyl)thiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

- 3-Hexylthiophene

- 3-Octylthiophene

- Poly(3-butylthiophene-2,5-diyl)

Comparison: Compared to other alkylthiophenes, 3-(2-Ethylhexyl)thiophene offers unique advantages due to its branched alkyl chain. This branching can enhance the solubility and processability of the resulting polymers, making them more suitable for solution-based fabrication techniques. Additionally, the electronic properties of the polymers derived from this compound can be fine-tuned by adjusting the length and branching of the alkyl side chains .

Properties

IUPAC Name |

3-(2-ethylhexyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20S/c1-3-5-6-11(4-2)9-12-7-8-13-10-12/h7-8,10-11H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMQCIZYXLAJKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

121550-47-8 | |

| Record name | Thiophene, 3-(2-ethylhexyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121550-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00560073 | |

| Record name | 3-(2-Ethylhexyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121134-38-1 | |

| Record name | 3-(2-Ethylhexyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of 3-(2-Ethylhexyl)thiophene?

A1: this compound consists of a thiophene ring with a 2-ethylhexyl group attached to the third carbon. This branched alkyl side chain influences the polymer's solubility and self-assembly properties.

Q2: How does the branched 2-ethylhexyl side chain affect P3EHT compared to its linear analogue, poly(3-hexylthiophene) (P3HT)?

A2: The branched side chain in P3EHT leads to an amorphous morphology compared to the semicrystalline nature of P3HT. [] This influences the polymer's packing, charge transport properties, and ultimately its performance in devices like organic thin-film transistors (OTFTs). []

Q3: Does the ethylhexyl side chain impact the optical properties of P3EHT?

A3: While the addition of thiophene rings to this compound red-shifts the absorption wavelength, there is no significant change in photoemission compared to polymers without the ethylhexyl group. []

Q4: How does molecular weight affect the properties of P3EHT?

A4: Higher molecular weight P3EHT tends to show improved performance in organic photovoltaic devices. For example, a study on BTDz-based copolymers showed that higher molecular weight polymers exhibited a greater tendency to form desirable face-on structures, leading to enhanced power conversion efficiency. []

Q5: What are the main applications of P3EHT?

A5: P3EHT is primarily investigated for its potential in organic electronics, including organic photovoltaics (OPVs) and OTFTs. [, , ]

Q6: How does P3EHT perform in ternary blend bulk heterojunction solar cells?

A6: P3EHT, often as a copolymer with 3-hexylthiophene, has been successfully incorporated into ternary blend solar cells. These blends have shown improved open-circuit voltage (Voc) and short-circuit current densities (Jsc) compared to their binary counterparts, resulting in higher power conversion efficiencies. []

Q7: What role does P3EHT play in controlling the morphology of thin films in organic electronic devices?

A7: P3EHT can be used as a block in all-conjugated block copolymers, which can self-assemble into ordered nanostructures. This self-assembly is influenced by factors like the choice of the other block, the blend composition (e.g., with fullerene derivatives like PCBM), and processing conditions. []

Q8: Can P3EHT form well-defined nanostructures?

A8: Yes, P3EHT has been used to create various nanostructures, including nanoparticles, nanofibers, and micellar brushes. These structures are typically formed through controlled self-assembly processes, often driven by the crystallization of the P3EHT block. [, , ]

Q9: What challenges are associated with using P3EHT in organic electronic devices?

A9: One challenge is controlling the morphology of P3EHT thin films, which is crucial for efficient charge transport in devices. [] Another is the relatively low field-effect hole mobility compared to other conjugated polymers. []

Q10: How has computational chemistry been used to study P3EHT?

A10: Molecular dynamics simulations have been employed to investigate the interaction of P3EHT with phospholipid bilayers, suggesting its potential use in biosensing applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B58086.png)